molecular formula C83H157NO40 B8025724 CBZ-N-amido-PEG36-acid

CBZ-N-amido-PEG36-acid

Cat. No.: B8025724
M. Wt: 1809.1 g/mol
InChI Key: ZREWDYRIPQHNRJ-UHFFFAOYSA-N
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Description

CBZ-N-amido-PEG36-acid is a synthetic compound that belongs to the family of polyethylene glycol derivatives. It contains a carbobenzoxy-protected amino group and a terminal carboxylic acid group. The polyethylene glycol spacer increases the aqueous solubility of the resulting compound, making it highly versatile for various applications in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

CBZ-N-amido-PEG36-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The terminal carboxylic acid group readily reacts with primary and secondary amines under conditions such as EDC, DCC, or HATU to form a stable amide bond . The carbobenzoxy group can be selectively removed under mild conditions to expose the amine group, allowing for further conjugation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batches and undergoes rigorous testing for purity, stability, and solubility .

Chemical Reactions Analysis

Types of Reactions

CBZ-N-amido-PEG36-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for amide coupling reactions.

    DCC (N,N’-Dicyclohexylcarbodiimide): Another reagent for amide bond formation.

    HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Used for efficient amide coupling.

Major Products Formed

The major products formed from these reactions include amide-linked compounds, which can be further modified for various applications .

Scientific Research Applications

CBZ-N-amido-PEG36-acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CBZ-N-amido-PEG36-acid involves the formation of stable amide bonds with primary and secondary amines. The polyethylene glycol spacer enhances the solubility and biocompatibility of the resulting compounds, making them suitable for various biomedical applications. The carbobenzoxy group provides protection during synthesis and can be removed to expose the amine group for further conjugation .

Comparison with Similar Compounds

Similar Compounds

  • CBZ-N-amido-PEG1-acid
  • CBZ-N-amido-PEG2-acid
  • CBZ-N-amido-PEG3-acid
  • CBZ-N-amido-PEG4-acid
  • CBZ-N-amido-PEG5-acid
  • CBZ-N-amido-PEG6-acid
  • CBZ-N-amido-PEG8-acid
  • CBZ-N-amido-PEG10-acid
  • CBZ-N-amido-PEG12-acid
  • CBZ-N-amido-PEG20-acid
  • CBZ-N-amido-PEG24-acid

Uniqueness

CBZ-N-amido-PEG36-acid is unique due to its long polyethylene glycol spacer, which provides enhanced solubility and biocompatibility compared to shorter polyethylene glycol derivatives. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H157NO40/c85-82(86)6-8-88-10-12-90-14-16-92-18-20-94-22-24-96-26-28-98-30-32-100-34-36-102-38-40-104-42-44-106-46-48-108-50-52-110-54-56-112-58-60-114-62-64-116-66-68-118-70-72-120-74-76-122-78-79-123-77-75-121-73-71-119-69-67-117-65-63-115-61-59-113-57-55-111-53-51-109-49-47-107-45-43-105-41-39-103-37-35-101-33-31-99-29-27-97-25-23-95-21-19-93-17-15-91-13-11-89-9-7-84-83(87)124-80-81-4-2-1-3-5-81/h1-5H,6-80H2,(H,84,87)(H,85,86)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREWDYRIPQHNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H157NO40
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1809.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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